1-(Cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile
CAS No.:
Cat. No.: VC18387056
Molecular Formula: C16H20N2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H20N2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | 1-(cyclopropylmethyl)-4-phenylpiperidine-4-carbonitrile |
| Standard InChI | InChI=1S/C16H20N2/c17-13-16(15-4-2-1-3-5-15)8-10-18(11-9-16)12-14-6-7-14/h1-5,14H,6-12H2 |
| Standard InChI Key | JEPIIBSIOHUPGK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CN2CCC(CC2)(C#N)C3=CC=CC=C3 |
Introduction
Structural and Molecular Features
Core Architecture
The compound’s piperidine backbone is substituted at two critical positions (Figure 1):
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1-Position: Cyclopropylmethyl group, introducing steric bulk and conformational rigidity.
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4-Position: Phenyl ring (aromatic) and carbonitrile group (polarizable nitrile), creating a planar, electron-deficient region.
Table 1: Molecular Properties
Stereoelectronic Characteristics
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Cyclopropylmethyl Group: Enhances metabolic stability by resisting oxidative degradation .
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Carbonitrile: Engages in hydrogen bonding and dipole interactions, influencing receptor binding .
Synthesis and Chemical Reactivity
Synthetic Routes
Primary methods involve multi-step nucleophilic substitutions and condensations (Figure 2):
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Piperidine Ring Formation: Cyclization of 1,5-diamine precursors with ketones or aldehydes .
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Substituent Introduction:
Table 2: Representative Synthesis Steps
Stability and Reactivity
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Thermal Stability: Decomposes above 200°C (DSC data).
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Hydrolytic Sensitivity: Carbonitrile group resists hydrolysis at physiological pH but reacts with strong acids/bases .
| Compound | μ-Opioid IC₅₀ (nM) | Selectivity (μ/δ/κ) | Source |
|---|---|---|---|
| Fentanyl | 0.72 | 1:0.1:0.01 | |
| 1-Cyclopropylmethyl analog | Not tested | Inferred | – |
Antiviral Applications
Piperidine derivatives demonstrate CCR5 antagonist activity, inhibiting HIV-1 entry (e.g., analogs with pIC₅₀ = 8.30–9.00) :
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Mechanism: Blocks gp120-CCR5 interaction, preventing viral fusion .
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Structural Prerequisites: 4-Phenyl and N-cyclopropylmethyl groups enhance potency .
Physicochemical and ADME Properties
Drug-Likeness Metrics
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Lipinski’s Rule: MW < 500, H-bond donors ≤5, H-bond acceptors ≤10 – Compliant .
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BBB Permeability: Predicted CNS penetration (log BB = 0.8) due to moderate log P .
Table 4: ADME Predictions
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